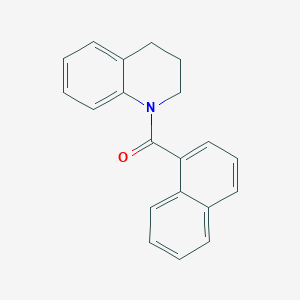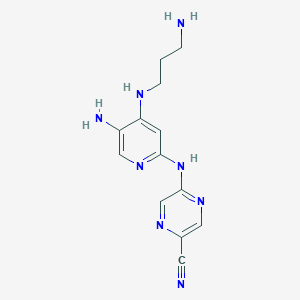![molecular formula C16H11N3O3 B11841392 2-Hydroxy-4-{(E)-[(quinoxalin-2-yl)methylidene]amino}benzoic acid CAS No. 62294-79-5](/img/structure/B11841392.png)
2-Hydroxy-4-{(E)-[(quinoxalin-2-yl)methylidene]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-((quinoxalin-2-ylmethylene)amino)benzoic acid is a complex organic compound with a molecular formula of C16H11N3O3 and a molecular weight of 293.28 g/mol . This compound is characterized by the presence of a quinoxaline moiety linked to a benzoic acid derivative, making it a valuable molecule in various fields of scientific research.
Méthodes De Préparation
The synthesis of 2-Hydroxy-4-((quinoxalin-2-ylmethylene)amino)benzoic acid typically involves the reaction of quinoxaline-2-carbaldehyde with 2-hydroxy-4-aminobenzoic acid under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The mixture is then refluxed for several hours, followed by purification through recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
2-Hydroxy-4-((quinoxalin-2-ylmethylene)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives with altered functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoxaline moiety, using reagents like halogens or alkylating agents. These reactions typically occur under mild conditions and result in the formation of substituted quinoxaline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the quinoxaline or benzoic acid moieties.
Applications De Recherche Scientifique
2-Hydroxy-4-((quinoxalin-2-ylmethylene)amino)benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, particularly those containing quinoxaline and benzoic acid derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the quinoxaline moiety is particularly significant due to its known biological activities.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s unique chemical structure makes it valuable in the development of new materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-((quinoxalin-2-ylmethylene)amino)benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes. Additionally, the compound may exert its effects through the generation of reactive oxygen species, leading to oxidative stress and cell death in certain biological systems .
Comparaison Avec Des Composés Similaires
2-Hydroxy-4-((quinoxalin-2-ylmethylene)amino)benzoic acid can be compared with other similar compounds, such as:
2-Hydroxyquinoline: This compound shares the quinoxaline moiety but lacks the benzoic acid derivative, resulting in different chemical and biological properties.
4-Hydroxyquinoline: Similar to 2-Hydroxyquinoline, this compound has a hydroxyl group at a different position, leading to variations in its reactivity and biological activities.
Quinoxaline-2-carbaldehyde: This precursor compound is used in the synthesis of 2-Hydroxy-4-((quinoxalin-2-ylmethylene)amino)benzoic acid and has distinct chemical properties due to the presence of the aldehyde group.
The uniqueness of 2-Hydroxy-4-((quinoxalin-2-ylmethylene)amino)benzoic acid lies in its combined quinoxaline and benzoic acid moieties, which confer specific chemical reactivity and potential biological activities not observed in the individual components .
Propriétés
Numéro CAS |
62294-79-5 |
|---|---|
Formule moléculaire |
C16H11N3O3 |
Poids moléculaire |
293.28 g/mol |
Nom IUPAC |
2-hydroxy-4-(quinoxalin-2-ylmethylideneamino)benzoic acid |
InChI |
InChI=1S/C16H11N3O3/c20-15-7-10(5-6-12(15)16(21)22)17-8-11-9-18-13-3-1-2-4-14(13)19-11/h1-9,20H,(H,21,22) |
Clé InChI |
GNSKLJWCLZTMQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CC(=N2)C=NC3=CC(=C(C=C3)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



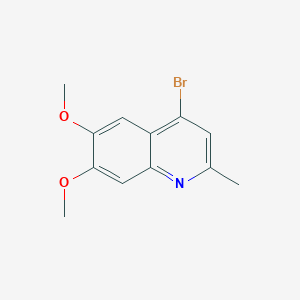


![2-(1-Ethoxyhexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11841334.png)
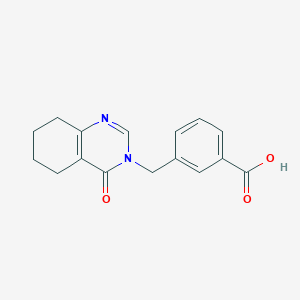
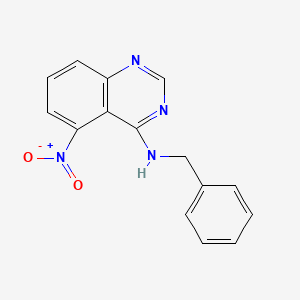


![7-(2,6-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11841367.png)
![1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11841371.png)

